molecular formula C16H12BrIN2O2 B5028246 3-(4-bromo-5-iodo-2-furyl)-2-cyano-N-(3,4-dimethylphenyl)acrylamide

3-(4-bromo-5-iodo-2-furyl)-2-cyano-N-(3,4-dimethylphenyl)acrylamide

Cat. No. B5028246
M. Wt: 471.09 g/mol
InChI Key: WEGMBCLYNSQEQI-WDZFZDKYSA-N
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Description

3-(4-bromo-5-iodo-2-furyl)-2-cyano-N-(3,4-dimethylphenyl)acrylamide, commonly known as BIFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIFA is a heterocyclic compound that contains both bromine and iodine atoms, making it a useful building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of BIFA is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. BIFA has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. BIFA has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
BIFA has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that BIFA can induce apoptosis, or programmed cell death, in cancer cells. BIFA has also been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that BIFA can reduce the size of tumors in animal models.

Advantages and Limitations for Lab Experiments

BIFA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. BIFA is also relatively inexpensive compared to other compounds with similar properties. However, BIFA has some limitations for lab experiments, including its low solubility in water and some organic solvents. BIFA can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BIFA. One area of research is the development of new synthetic methods for BIFA and its derivatives. Another area of research is the investigation of the mechanism of action of BIFA and its derivatives. This could lead to the development of new drugs that target specific enzymes or proteins in cancer cells. Additionally, BIFA could be used as a building block for the synthesis of new materials with unique properties, such as liquid crystals or fluorescent dyes.

Synthesis Methods

The synthesis of BIFA involves the reaction of 4-bromo-5-iodo-2-furaldehyde and N-(3,4-dimethylphenyl)acrylamide in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation, which leads to the formation of BIFA. The yield of BIFA can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst concentration.

Scientific Research Applications

BIFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BIFA has been shown to exhibit anticancer, antitumor, and antifungal activities. BIFA has also been used as a building block for the synthesis of other compounds, such as fluorescent dyes and liquid crystals. In organic synthesis, BIFA has been used as a key intermediate for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

(Z)-3-(4-bromo-5-iodofuran-2-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrIN2O2/c1-9-3-4-12(5-10(9)2)20-16(21)11(8-19)6-13-7-14(17)15(18)22-13/h3-7H,1-2H3,(H,20,21)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGMBCLYNSQEQI-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=C(O2)I)Br)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC(=C(O2)I)Br)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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